REACTION_CXSMILES
|
C1(=O)OC(=O)CC1.NC1C=C(O)C=CC=1.[C:16]1(=[O:29])[N:20]([C:21]2[CH:22]=[C:23]([OH:27])[CH:24]=[CH:25][CH:26]=2)[C:19](=[O:28])[CH2:18][CH2:17]1.[OH-].[Na+].Cl[CH2:33][CH2:34][CH2:35][Si:36]([O:41][CH3:42])([O:39][CH3:40])[O:37][CH3:38]>O.C1(C)C=CC=CC=1.CS(C)=O.C(O)(=O)C>[C:16]1(=[O:29])[N:20]([C:21]2[CH:22]=[C:23]([CH:24]=[CH:25][CH:26]=2)[O:27][CH2:33][CH2:34][CH2:35][Si:36]([O:41][CH3:42])([O:39][CH3:40])[O:37][CH3:38])[C:19](=[O:28])[CH2:18][CH2:17]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
218 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
105.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(N1C=1C=C(C=CC1)O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at the boiling point for 16 hours in a reactor
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanically driven stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to remove the acetic acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
equipped with a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
to remove all of the water present
|
Type
|
DISTILLATION
|
Details
|
by azeotropic distillation
|
Type
|
ADDITION
|
Details
|
was added dropwise while the reaction mixture
|
Type
|
ADDITION
|
Details
|
completion of the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at 115° C. for about 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove any solid material
|
Type
|
CUSTOM
|
Details
|
The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C
|
Type
|
CUSTOM
|
Details
|
the material boiling at 228° C. was collected
|
Name
|
|
Type
|
|
Smiles
|
C1(CCC(N1C=1C=C(OCCC[Si](OC)(OC)OC)C=CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |